molecular formula C11H15BrN4O B13721974 3-(6-Azidohexyloxy)-5-bromopyridine

3-(6-Azidohexyloxy)-5-bromopyridine

Katalognummer: B13721974
Molekulargewicht: 299.17 g/mol
InChI-Schlüssel: NZTQAWJGDPYBEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Azidohexyloxy)-5-bromopyridine: is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and an azidohexyloxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Azidohexyloxy)-5-bromopyridine typically involves the following steps:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 3-(6-Azidohexyloxy)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Click Chemistry: Alkynes, copper(I) catalysts, solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents (e.g., triphenylphosphine, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).

Major Products:

    Substitution: Various substituted pyridines.

    Click Chemistry: 1,2,3-Triazoles.

    Reduction: Amino derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 3-(6-Azidohexyloxy)-5-bromopyridine primarily involves its functional groups:

    Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

    Bromine Atom:

These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile for different applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(6-Azidohexyloxy)-5-bromopyridine is unique due to its combination of an azido group and a bromine atom, which allows for diverse chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C11H15BrN4O

Molekulargewicht

299.17 g/mol

IUPAC-Name

3-(6-azidohexoxy)-5-bromopyridine

InChI

InChI=1S/C11H15BrN4O/c12-10-7-11(9-14-8-10)17-6-4-2-1-3-5-15-16-13/h7-9H,1-6H2

InChI-Schlüssel

NZTQAWJGDPYBEL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1Br)OCCCCCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.